molecular formula C5H7KO4 B12417021 4-Hydroxy-2-oxovaleric acid-d4 (potassium)

4-Hydroxy-2-oxovaleric acid-d4 (potassium)

Katalognummer: B12417021
Molekulargewicht: 174.23 g/mol
InChI-Schlüssel: UMKYHQKUABCGNK-GRONTCIHSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxy-2-oxovaleric acid-d4 (potassium) is a deuterated derivative of 4-hydroxy-2-oxovaleric acid, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties and stability. It is a potassium salt form, which enhances its solubility in water and other solvents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-2-oxovaleric acid-d4 (potassium) typically involves the deuteration of 4-hydroxy-2-oxovaleric acid. This process can be achieved through various methods, including the use of deuterated reagents or solvents. One common method involves the reaction of 4-hydroxy-2-oxovaleric acid with deuterated water (D2O) in the presence of a catalyst to replace the hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of 4-hydroxy-2-oxovaleric acid-d4 (potassium) involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its potassium salt form.

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxy-2-oxovaleric acid-d4 (potassium) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-2-oxovaleric acid-d4 (potassium) is widely used in scientific research due to its stability and unique properties. Some applications include:

    Chemistry: Used as a stable isotope-labeled compound in various chemical reactions and studies.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.

    Medicine: Utilized in drug development and pharmacokinetic studies to investigate the behavior of drugs in the body.

    Industry: Applied in the production of deuterated compounds for various industrial applications, including the development of new materials and chemicals.

Wirkmechanismus

The mechanism of action of 4-hydroxy-2-oxovaleric acid-d4 (potassium) involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence reaction kinetics and stability, making it a valuable tool in studying reaction mechanisms and metabolic pathways. The compound can act as a tracer in biochemical studies, allowing researchers to track its movement and transformation within biological systems.

Vergleich Mit ähnlichen Verbindungen

4-Hydroxy-2-oxovaleric acid-d4 (potassium) is unique due to its deuterium content, which provides enhanced stability and distinct properties compared to non-deuterated analogs. Similar compounds include:

    4-Hydroxy-2-oxovaleric acid: The non-deuterated form, which lacks the stability and unique properties of the deuterated version.

    4-Hydroxy-2-oxovaleric acid-d3 (potassium): A partially deuterated form with three deuterium atoms, offering intermediate properties between the fully deuterated and non-deuterated forms.

    4-Hydroxy-2-oxovaleric acid-d2 (potassium): Another partially deuterated form with two deuterium atoms, providing different stability and reactivity profiles.

These comparisons highlight the unique advantages of 4-hydroxy-2-oxovaleric acid-d4 (potassium) in scientific research and industrial applications.

Eigenschaften

Molekularformel

C5H7KO4

Molekulargewicht

174.23 g/mol

IUPAC-Name

potassium;4,5,5,5-tetradeuterio-4-hydroxy-2-oxopentanoate

InChI

InChI=1S/C5H8O4.K/c1-3(6)2-4(7)5(8)9;/h3,6H,2H2,1H3,(H,8,9);/q;+1/p-1/i1D3,3D;

InChI-Schlüssel

UMKYHQKUABCGNK-GRONTCIHSA-M

Isomerische SMILES

[2H]C([2H])([2H])C([2H])(CC(=O)C(=O)[O-])O.[K+]

Kanonische SMILES

CC(CC(=O)C(=O)[O-])O.[K+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.